molecular formula C13H17NO2 B12560304 (3Z)-6-Methoxy-N-propyl-2H-1-benzopyran-3(4H)-imine CAS No. 183720-58-3

(3Z)-6-Methoxy-N-propyl-2H-1-benzopyran-3(4H)-imine

Cat. No.: B12560304
CAS No.: 183720-58-3
M. Wt: 219.28 g/mol
InChI Key: YVSQFTQVWRZYDZ-UHFFFAOYSA-N
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Description

(3Z)-6-Methoxy-N-propyl-2H-1-benzopyran-3(4H)-imine is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-6-Methoxy-N-propyl-2H-1-benzopyran-3(4H)-imine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-2H-1-benzopyran-3(4H)-one with propylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-6-Methoxy-N-propyl-2H-1-benzopyran-3(4H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced benzopyran derivatives.

    Substitution: Formation of halogenated or other substituted benzopyran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-6-Methoxy-N-propyl-2H-1-benzopyran-3(4H)-imine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2H-1-benzopyran-3(4H)-one: A precursor in the synthesis of (3Z)-6-Methoxy-N-propyl-2H-1-benzopyran-3(4H)-imine.

    N-propyl-2H-1-benzopyran-3(4H)-imine: A structurally related compound with similar properties.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity

Properties

CAS No.

183720-58-3

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

6-methoxy-N-propyl-4H-chromen-3-imine

InChI

InChI=1S/C13H17NO2/c1-3-6-14-11-7-10-8-12(15-2)4-5-13(10)16-9-11/h4-5,8H,3,6-7,9H2,1-2H3

InChI Key

YVSQFTQVWRZYDZ-UHFFFAOYSA-N

Canonical SMILES

CCCN=C1CC2=C(C=CC(=C2)OC)OC1

Origin of Product

United States

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